3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine
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Overview
Description
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine is a complex organic compound with a unique structure that includes a cyclopentane ring fused with an oxazole ring
Scientific Research Applications
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated processes to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted amines .
Mechanism of Action
The mechanism of action of 3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3aH,4H,5H,6H,6aH-cyclopenta[d][1,3]oxazol-2-ylmethanamine: This compound has a similar structure but differs in the position of the oxazole ring.
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde: Another related compound with an aldehyde group instead of a methanamine group
Uniqueness
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-4-6-5-2-1-3-7(5)10-9-6/h5,7H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRVXWRVHICMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)ON=C2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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